molecular formula C20H19N5O3 B4359795 1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359795
M. Wt: 377.4 g/mol
InChI Key: NJBSMTJBDIPINY-UHFFFAOYSA-N
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Description

1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a benzimidazole moiety, a pyrazole ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under basic conditions.

    Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using a suitable linker, such as a methoxyphenoxy group, through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final compound is assembled by reacting the intermediate with a carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound could be explored for its properties in creating new materials with specific functionalities.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The pyrazole ring may also contribute to its biological activity by binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-24-18-6-4-3-5-16(18)21-20(24)22-19(26)17-11-12-25(23-17)13-28-15-9-7-14(27-2)8-10-15/h3-12H,13H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBSMTJBDIPINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(4-METHOXYPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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